

Spectroscopic Analysis of 3,5-Diiodosalicylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Diiodosalicylic acid	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Diiodosalicylic acid** (CAS No. 133-91-5), a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines detailed, representative experimental protocols for acquiring such data, and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Chemical Structure and Properties

- IUPAC Name: 2-hydroxy-3,5-diiodobenzoic acid
- Molecular Formula: C7H4I2O3
- Molecular Weight: 389.91 g/mol
- Appearance: Colorless, odorless needles or a slightly yellow crystalline powder.[1]
- Melting Point: 235-236 °C with decomposition.[1]
- Solubility: Freely soluble in alcohol and ether; practically insoluble in chloroform and benzene.[1]



Spectroscopic Data

The following tables summarize the available spectroscopic data for **3,5-Diiodosalicylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Aromatic Protons (H-4, H-6)
Data not available	Data not available	Data not available	Hydroxyl Proton (-OH)
Data not available	Data not available	Data not available	Carboxylic Acid Proton (-COOH)

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	C1 (C-COOH)
Data not available	C2 (C-OH)
Data not available	C3 (C-I)
Data not available	C4 (C-H)
Data not available	C5 (C-I)
Data not available	C6 (C-H)
Data not available	C7 (COOH)

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
Broad band, ~3000	Strong	O-H stretch (Carboxylic acid and Phenol)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid/Phenol)
~800-600	Strong	C-I stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
390	Data not available	[M] ⁺ (Molecular ion)
372	Data not available	[M - H ₂ O] ⁺
Data not available	Data not available	Further fragmentation patterns

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **3,5-Diiodosalicylic acid** to elucidate its chemical structure.

Materials and Equipment:

- 3,5-Diiodosalicylic acid sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes (5 mm)



- NMR Spectrometer (e.g., 500 MHz)
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Diiodosalicylic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.



- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSOd₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,5-Diiodosalicylic acid** using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Materials and Equipment:

- 3,5-Diiodosalicylic acid sample (solid)
- FT-IR spectrometer with an ATR accessory
- Spatula

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.
- Sample Application: Place a small amount of the solid 3,5-Diiodosalicylic acid powder onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are coadded to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



 Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,5-Diiodosalicylic acid** using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

- 3,5-Diiodosalicylic acid sample
- GC-MS system with an electron ionization (EI) source
- A suitable solvent for sample dissolution (e.g., methanol or dichloromethane)
- GC vial

Procedure:

- Sample Preparation: Prepare a dilute solution of 3,5-Diiodosalicylic acid (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC Method:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - Set the carrier gas (usually helium) flow rate.
- MS Method:
 - Set the ion source to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

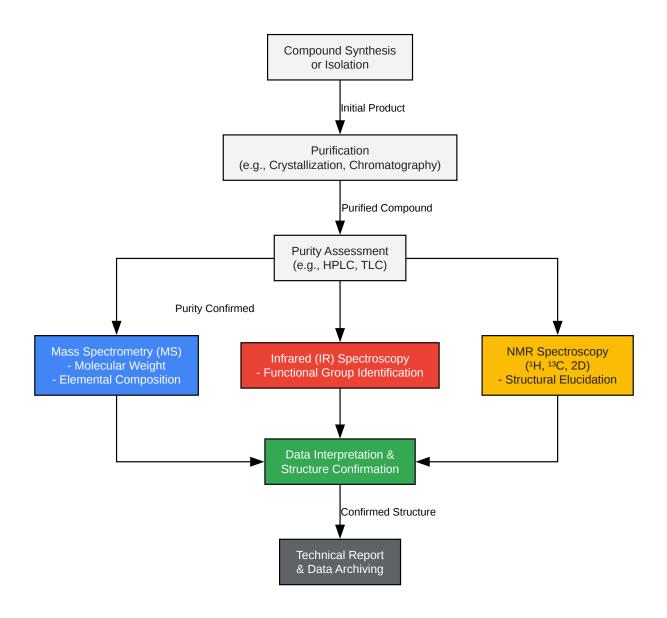


- Injection and Acquisition: Inject a small volume (e.g., $1 \mu L$) of the sample solution into the GC. The data acquisition will be initiated by the instrument software.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to
 3,5-Diiodosalicylic acid.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.





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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 3,5-Diiodosalicylic Acid [drugfuture.com]
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